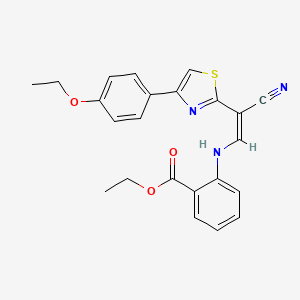![molecular formula C26H23FN2O3S2 B2600158 N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1114653-93-8](/img/structure/B2600158.png)
N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the carboxamide group and subsequent functionalization with the ethylphenyl, fluorophenyl, and methyl(phenyl)sulfamoyl groups. Common reagents and conditions used in these reactions include:
Thiophene Synthesis: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of sulfur.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of thiophene-2-carboxylic acid with an amine derivative.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, potentially serving as a lead compound for the development of new therapeutic agents.
Industry: Its chemical properties may make it useful in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide include other thiophene carboxamides and sulfonamide derivatives. Examples include:
Thiophene-2-carboxamide: A simpler analog with a similar core structure.
N-(3-ethylphenyl)-4-(3-fluorophenyl)thiophene-2-carboxamide: A compound lacking the methyl(phenyl)sulfamoyl group.
N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-sulfamoylthiophene-2-carboxamide: A compound with a sulfamoyl group instead of the methyl(phenyl)sulfamoyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-3-18-9-7-12-21(15-18)28-26(30)24-25(23(17-33-24)19-10-8-11-20(27)16-19)34(31,32)29(2)22-13-5-4-6-14-22/h4-17H,3H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMODNIHQUJGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)
![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2600077.png)

![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2600080.png)

![N-(4-methoxyphenyl)-1-methyl-2-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2600082.png)

![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2600085.png)

![4-bromo-N-((Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylidene)aniline](/img/structure/B2600087.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2600090.png)
![N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2600092.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600095.png)
